molecular formula C8H4ClNO2S B1435867 4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 1360891-68-4

4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B1435867
CAS RN: 1360891-68-4
M. Wt: 213.64 g/mol
InChI Key: LVZKJIOAGUOVHK-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid (4-CTPCA) is an important organic compound that has been widely studied in recent years due to its potential applications in a variety of fields. 4-CTPCA is a heterocyclic compound belonging to the family of thienopyridine carboxylic acids, which are widely used in the synthesis of various drugs, pharmaceuticals, and agrochemicals. 4-CTPCA has also been studied for its potential applications in the fields of materials science, catalysis, and biochemistry.

Scientific Research Applications

Organic Light Emitting Diode (OLED) Development

Thieno[3,2-c]pyridine derivatives, including 4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid , are valuable in the development of OLEDs. These compounds can serve as fluorescent materials due to their ability to emit light upon electrical excitation . Their structural properties allow for fine-tuning of the emission wavelengths, making them suitable for creating displays with high color purity.

Photovoltaic Applications

The photophysical properties of thienopyridines make them suitable for use in photovoltaic cells. Their strong absorption and good charge-transfer characteristics can be harnessed to improve the efficiency of solar cells . The electron-donating and accepting abilities of these compounds are crucial for the development of new materials that can convert solar energy into electricity more effectively.

Fluorescence Dyes and Chemosensors

4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid: can be used to create fluorescence dyes and chemosensors . These dyes are important for various applications, including biological imaging and the detection of specific ions or molecules. The compound’s fluorescence properties can be modified to produce dyes that respond to environmental changes, making them powerful tools for chemical sensing.

Dyes for Polymers and Textiles

The compound’s derivatives can act as dyes for coloring polymers and textiles . Their stability and the possibility to modify their color profiles make them suitable for industrial dyeing processes. They can provide vibrant colors with good fastness properties, which is essential for long-lasting textile applications.

Image-Guided Surgery

In medical research, fluorescent compounds derived from thienopyridines are explored for their potential in image-guided surgery . These compounds can be used to label malignancies, allowing surgeons to visualize and differentiate between healthy and cancerous tissues during operations, thereby increasing the precision of surgical interventions.

Nonlinear Optics and Photovoltaic Cell Technology

The synthesis and photophysical study of thienopyridines, including 4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid , have seen increased interest due to their applications in nonlinear optics and photovoltaic cell technology . Their optical properties are valuable for creating materials that can manipulate light in advanced ways, which is essential for the development of new optical devices and improving photovoltaic cell designs.

properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-7-4-3-6(8(11)12)13-5(4)1-2-10-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZKJIOAGUOVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid

CAS RN

1360891-68-4
Record name 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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